molecular formula C15H12F2O B1359038 3,5-Difluoro-2'-ethylbenzophenone CAS No. 951885-00-0

3,5-Difluoro-2'-ethylbenzophenone

Cat. No. B1359038
M. Wt: 246.25 g/mol
InChI Key: HJEBJOXCCDOXBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-2’-ethylbenzophenone is C15H12F2O . The compound belongs to the class of aromatic ketones. A detailed molecular structure analysis was not found in the retrieved sources.

Scientific Research Applications

Photophysical Behavior of DFHBI Derivatives

  • The photophysical behavior of DFHBI derivatives, which include molecules like (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogs, was characterized. These molecules are known for their fluorogenic properties, binding to the Spinach aptamer for RNA imaging. It was found that impeding photoisomerization significantly enhances the fluorescence signal of these molecules. The fluorescence of DFHBI-type molecules is highly sensitive to the medium's pH and solvent-specific interactions such as hydrogen bonding and polarity (Santra et al., 2019).

Chemistry and Reactivity of Fluorinated Compounds

  • Fluorine-containing electron-withdrawing substituents were studied for their influence on the reactivity of aromatic compounds. The introduction of these substituents enhances the activation of halogen substituents towards nucleophilic attack, allowing for various substitution reactions and the creation of novel N- and S-containing groups. The study also highlighted synthetic possibilities in heterocyclic chemistry, offering a platform for generating novel fluorine-containing molecules (Sipyagin et al., 2004).

Material Science and Polymer Chemistry

Preparation of Fluorinated Aromatic Polymers

  • The reactivity and efficacy of 2,6-difluoro-2'-sulfobenzophenone as a new monomer for creating sulfonated high-molecular-weight aromatic polymers were demonstrated. These polymers are used in fuel cell proton-exchange membranes, showcasing the versatility of organolithium chemistry in creating functional monomers with fluorine atoms activated for nucleophilic aromatic substitution reactions (Jutemar et al., 2010).

Reactivity and Polymerization of Difluorinated Compounds

  • The reactivity of 3,5-difluorobenzophenone in nucleophilic aromatic substitution (NAS) reactions was studied. High molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups were prepared, showcasing the potential of difluorinated compounds in polymer chemistry. The study emphasized the geometric isomerism of the synthesized poly(arylene ether)s and compared their properties with known polymers like PEEK or substituted poly(phenylene oxide) (Beek & Fossum, 2009).

properties

IUPAC Name

(3,5-difluorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEBJOXCCDOXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2'-ethylbenzophenone

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